![molecular formula C5H15OSi2 B044630 Pentamethyldisiloxane CAS No. 1438-82-0](/img/structure/B44630.png)
Pentamethyldisiloxane
Overview
Description
Pentamethyldisiloxane is an organosilicon compound used in the synthesis of siloxane-polyether copolymer surfactants . It can also be used as a source of the trimethylsilyl functional group in organic synthesis .
Synthesis Analysis
A one-step selective method based on the hydrosilylation of 2,5-norbornadiene with commercially available silanes in the presence of a Pd-catalyst and bulky ligand R-MOP is developed for the synthesis of exo-isomers of silicon-containing norbornenes .Molecular Structure Analysis
The molecular formula of Pentamethyldisiloxane is C5H16OSi2 . Its molecular weight is 148.35 .Chemical Reactions Analysis
Pentamethyldisiloxane is used in the synthesis of siloxane-polyether copolymer surfactants . It is also used as a source of trimethylsilyl functional group in organic synthesis . Various methods have emerged to measure siloxanes involving different sampling techniques and detectors .Physical And Chemical Properties Analysis
Pentamethyldisiloxane is a colorless transparent liquid . It has a boiling point of 84.5±9.0 °C at 760 mmHg . The vapor pressure is 80.5±0.1 mmHg at 25°C . The enthalpy of vaporization is 31.1±3.0 kJ/mol . The flash point is 4.9±18.7 °C .Scientific Research Applications
- Pentamethyldisiloxane plays a pivotal role in the synthesis of siloxane-polyether copolymer surfactants. These surfactants find applications in emulsification, foam stabilization, and surface modification due to their amphiphilic nature. The combination of siloxane and polyether segments imparts unique properties, making them valuable in cosmetics, pharmaceuticals, and industrial formulations .
- As a source of the trimethylsilyl (TMS) functional group, pentamethyldisiloxane is widely used in organic synthesis. The TMS group serves as a protective group for alcohols, amines, and carboxylic acids during chemical transformations. It facilitates selective reactions and enhances stability, making it indispensable in synthetic chemistry .
- Researchers utilize pentamethyldisiloxane to modify surfaces and enhance hydrophobicity. By applying a thin layer of this compound, they can render materials water-repellent. Applications include coating glassware, protecting electronic components, and creating self-cleaning surfaces .
- Pentamethyldisiloxane serves as a reference compound in GC analysis. Its well-defined retention time and volatility make it useful for calibrating GC instruments and assessing column performance. Researchers rely on it for accurate quantification and identification of volatile compounds .
- In nuclear magnetic resonance (NMR) spectroscopy, pentamethyldisiloxane acts as a deuterated solvent. Its lack of protons ensures minimal interference with the NMR signal, allowing precise characterization of organic compounds. Researchers commonly use it for ^1H and ^13C NMR experiments .
- Pentamethyldisiloxane participates in various organic reactions. For instance, it can reduce carbonyl compounds (such as ketones and aldehydes) to their corresponding alcohols using catalytic systems. Additionally, it finds applications in hydrosilylation reactions and as a Lewis acid scavenger .
Siloxane-Polyether Copolymer Synthesis
Trimethylsilyl Group Source
Hydrophobicity Enhancement
Gas Chromatography (GC)
NMR Solvent
Reagent in Organic Transformations
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pentamethyldisiloxane is an organosilicon compound It is known to be used as a source of the trimethylsilyl functional group in organic synthesis .
Mode of Action
The mode of action of Pentamethyldisiloxane is primarily through its role in the synthesis of siloxane-polyether copolymer surfactants . It provides the trimethylsilyl functional group, which is a crucial component in various organic synthesis processes .
Biochemical Pathways
It plays a significant role in the synthesis of siloxane-polyether copolymer surfactants , which can interact with various biochemical pathways depending on their specific structure and function.
Result of Action
The molecular and cellular effects of Pentamethyldisiloxane’s action are largely dependent on its role in the synthesis of other compounds. For instance, in the production of siloxane-polyether copolymer surfactants, it can influence the properties of the resulting surfactant, which can have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of Pentamethyldisiloxane can be influenced by various environmental factors. For example, it is sensitive to moisture , which can affect its reactivity and stability. Furthermore, its solubility in different solvents can influence its action and efficacy in various environments .
properties
InChI |
InChI=1S/C5H15OSi2/c1-7(2)6-8(3,4)5/h1-5H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKFPAQLGOOCNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883673 | |
Record name | Disiloxane, 1,1,1,3,3-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1438-82-0 | |
Record name | Pentamethyldisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disiloxane, 1,1,1,3,3-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disiloxane, 1,1,1,3,3-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentamethyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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